LDS-751: A Technical Guide to its Fluorescent Properties and Applications
LDS-751: A Technical Guide to its Fluorescent Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDS-751 is a versatile, cell-permeant, far-red fluorescent dye with unique spectral properties that make it a valuable tool in a variety of biological research applications. Initially characterized as a nucleic acid stain, its utility extends to the specific labeling of mitochondria in living cells, a characteristic governed by mitochondrial membrane potential. This dual nature, combined with its significant fluorescence enhancement upon binding to dsDNA, offers researchers a flexible probe for cellular imaging, flow cytometry, and other fluorescence-based assays. This technical guide provides an in-depth overview of the core fluorescence spectrum of LDS-751, detailed experimental protocols, and a visual representation of its staining mechanisms.
Core Spectroscopic and Physicochemical Properties
The fluorescence characteristics of LDS-751 are fundamental to its application. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~540 - 561 nm | When bound to dsDNA.[1][2] Can be excited by a 488 nm laser line.[1] |
| Emission Maximum (λem) | ~710 - 712 nm | Long wavelength emission is useful for multicolor analysis.[1][2] |
| Quantum Yield (Φ) | 0.014 | In methanol; has been used as a fluorescence standard.[3] |
| Fluorescence Enhancement | ~20-fold | Upon binding to double-stranded DNA (dsDNA).[1] |
| Molar Extinction Coefficient (ε) | Not readily available | Researchers may need to contact the manufacturer for this information.[4] |
| Fluorescence Lifetime (τ) | Not readily available | |
| Molecular Weight | 471.98 g/mol | |
| Solubility | Water, DMSO |
Staining Mechanisms and Cellular Localization
The primary utility of LDS-751 stems from its differential localization based on cell viability and metabolic state. In live, nucleated cells, LDS-751 is actively sequestered into mitochondria, a process dependent on the mitochondrial membrane potential. In contrast, in fixed and permeabilized cells, or in non-nucleated cells, it primarily functions as a nucleic acid stain.
Experimental Protocols
General Cell Staining Protocol (Suspension and Adherent Cells)
This protocol provides a general guideline for staining both suspension and adherent cells with LDS-751. Optimization of dye concentration and incubation time may be necessary for different cell types.
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Stock Solution Preparation: Prepare a 1 to 10 mM stock solution of LDS-751 in anhydrous dimethyl sulfoxide (B87167) (DMSO).
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Working Solution Preparation: Dilute the stock solution in an appropriate buffer (e.g., PBS or cell culture medium) to a final working concentration of 1 to 10 µM.
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Cell Preparation:
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Suspension Cells: Centrifuge the cell suspension and resuspend the cell pellet in the LDS-751 working solution.
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Adherent Cells: Grow cells on coverslips or in culture dishes. Remove the culture medium and add the LDS-751 working solution.
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Incubation: Incubate the cells for 15 to 60 minutes at room temperature, protected from light.
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Washing (Optional): For applications requiring low background fluorescence, cells can be washed with buffer after incubation.
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Analysis: Analyze the stained cells using fluorescence microscopy, flow cytometry, or a microplate reader with appropriate filter sets for far-red fluorescence.
Mitochondrial Staining Protocol for Live Cells
This protocol is specifically for visualizing mitochondria in living cells, leveraging the dye's dependence on mitochondrial membrane potential.
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Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
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Staining Solution: Prepare a working solution of LDS-751 in pre-warmed cell culture medium at a concentration of 0.1 to 2 µM.
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Staining: Remove the existing culture medium and replace it with the LDS-751 staining solution.
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Incubation: Incubate the cells for 15 to 30 minutes at 37°C in a CO₂ incubator, protected from light.
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Imaging: Image the cells directly in the staining solution or after replacing it with fresh, pre-warmed medium. Use a fluorescence microscope equipped for detecting far-red fluorescence.
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Control Experiment: To confirm that the staining is dependent on mitochondrial membrane potential, cells can be pre-treated with a mitochondrial membrane potential disruptor, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), before staining with LDS-751. A significant reduction in fluorescence intensity would confirm mitochondrial-specific staining.
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Experimental Workflow for Mitochondrial Staining and Analysis
The following diagram illustrates a typical workflow for assessing mitochondrial localization of LDS-751.
Applications in Research and Drug Development
The distinct properties of LDS-751 make it suitable for a range of applications:
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Multicolor Flow Cytometry: Its far-red emission minimizes spectral overlap with common fluorophores, facilitating its inclusion in complex multi-parameter analyses.
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Mitochondrial Research: As a reporter of mitochondrial membrane potential, LDS-751 can be used to study mitochondrial health, function, and dysfunction in response to various stimuli, including drug candidates.
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Cell Viability and Proliferation Assays: In conjunction with other dyes, it can help differentiate between nucleated and non-nucleated cells or between live and dead cells in certain contexts.
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High-Content Screening: The cell-permeant nature and robust signal of LDS-751 are advantageous for automated imaging and analysis of cellular responses to compound libraries.
Conclusion
LDS-751 is a powerful fluorescent probe with a well-defined spectral profile and a unique dual-staining capability that is dependent on cellular context. Its far-red emission and sensitivity to mitochondrial membrane potential provide researchers and drug development professionals with a valuable tool for investigating cellular structure, function, and response to therapeutic interventions. The protocols and data presented in this guide offer a solid foundation for the successful application of LDS-751 in a variety of research settings.
